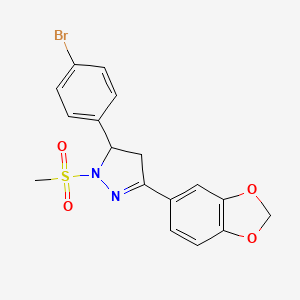
Britannilactone
Vue d'ensemble
Description
Mécanisme D'action
Britannilactone: A Comprehensive Review of Its Mechanism of Action
This compound is a sesquiterpene lactone isolated from the Asteraceae family, specifically from the dried flower of Inula britannica L . It has been recognized for its potent bioactivity against bacteria, fungi, and human cancer cell lines . This article aims to provide a comprehensive review of the mechanism of action of this compound.
Target of Action
This compound primarily targets the inducible nitric oxide synthase (iNOS) pathway . iNOS is an enzyme that plays a crucial role in the production of nitric oxide, a molecule involved in various physiological and pathological processes. This compound’s inhibitory effect on iNOS has been demonstrated in various studies .
Mode of Action
This compound interacts with its targets by inducing apoptosis, a type of programmed cell death . It has been shown to significantly reduce melanin production in a dose-dependent manner . The compound’s ability to induce apoptosis has been confirmed through various assays, including Annexin V/propidium iodide (PI) staining, Hoechst 33258 staining, and caspase-3/9 activity assay .
Biochemical Pathways
This compound affects several biochemical pathways. It has been found to decrease the expression of Bcl-2, a protein that prevents apoptosis, while increasing the expression of Bax, a protein that promotes apoptosis . These changes were positively correlated with elevated expression of p53, a tumor suppressor protein . Additionally, this compound increases reactive oxygen species (ROS) generation, which triggers the loss of mitochondrial transmembrane potential and the subsequent release of cytochrome c from mitochondria into the cytosol .
Pharmacokinetics
This compound is a β-lactone, a class of compounds known for their strained rings that are useful organic synthons and pharmaceutical warheads .
Result of Action
The result of this compound’s action at the molecular and cellular level is the inhibition of cell growth and the induction of apoptosis in cancer cells . This has been observed in various cancer cell lines, including MCF-7 and MDA-MB-468 human breast cancer cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is worth noting that the production of β-lactone natural products like this compound has been largely restricted to chemical synthesis due to gaps in biochemical knowledge about β-lactone biosynthesis .
Analyse Biochimique
Biochemical Properties
Britannilactone interacts with various enzymes and proteins in biochemical reactions . It has been found to induce apoptosis in cancer cells, which is a key biochemical reaction .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits the growth of MCF-7 and MDA-MB-468 breast cancer cells . It influences cell function by inducing apoptosis, impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It triggers the mitochondrion-mediated apoptosis pathway through an increased ratio of Bax/Bcl-2, leading to the loss of mitochondrial membrane potential (ΔΨm), releasing of cytochrome c from mitochondria, and sequential activation of caspase-3 and caspase-9 .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La britannilactone peut être synthétisée par diverses méthodes. Une approche courante consiste à extraire le composé des fleurs séchées d'Inula britannica en utilisant du méthanol . Le processus comprend généralement :
Extraction : Les fleurs séchées sont immergées dans du méthanol pour extraire la this compound.
Filtration et Concentration : L'extrait de méthanol est filtré et concentré sous pression réduite.
Purification : L'extrait concentré est purifié en utilisant des techniques chromatographiques pour isoler la this compound.
Méthodes de Production Industrielle
La production industrielle de this compound suit des processus d'extraction et de purification similaires, mais à plus grande échelle. L'utilisation de techniques chromatographiques avancées garantit la grande pureté du composé .
Analyse Des Réactions Chimiques
Types de Réactions
La britannilactone subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.
Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.
Réactifs et Conditions Courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Les agents réducteurs courants incluent l'hydrure de lithium et d'aluminium (LiAlH₄) et le borohydrure de sodium (NaBH₄).
Substitution : Les réactifs courants incluent les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les ions hydroxyde).
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation de la this compound peut conduire à la formation de divers dérivés oxydés .
Applications de la Recherche Scientifique
La this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie
Synthèse de Dérivés : La this compound sert de précurseur pour la synthèse de divers dérivés ayant des activités biologiques améliorées.
Biologie
Recherche Anticancéreuse : Des études ont montré que la this compound inhibe la prolifération des cellules cancéreuses et induit l'apoptose par le biais de la voie de signalisation mitochondriale.
Médecine
Agent Anti-inflammatoire : Il a été constaté que la this compound inhibe la production d'oxyde nitrique et d'autres médiateurs inflammatoires, ce qui en fait un agent thérapeutique potentiel pour les maladies inflammatoires.
Industrie
Mécanisme d'Action
La this compound exerce ses effets par plusieurs mécanismes :
Interférence avec la Voie NF-κB/ROS : Cette voie est impliquée dans la régulation des réponses immunitaires et de l'inflammation.
Blocage de la Voie Keap1-Nrf2 : Cette voie joue un rôle crucial dans la défense cellulaire contre le stress oxydatif.
Modulation de l'Axe de Signalisation c-Myc/HIF-1α : Cette voie est impliquée dans la régulation de la prolifération et de la survie cellulaires.
Applications De Recherche Scientifique
Britannilactone has a wide range of scientific research applications, including:
Chemistry
Synthesis of Derivatives: This compound serves as a precursor for the synthesis of various derivatives with enhanced biological activities.
Biology
Anticancer Research: Studies have shown that this compound inhibits the proliferation of cancer cells and induces apoptosis through the mitochondrial signaling pathway.
Medicine
Anti-inflammatory Agent: This compound has been found to inhibit the production of nitric oxide and other inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases.
Industry
Comparaison Avec Des Composés Similaires
Composés Similaires
1-O-Acétylbritannilactone : Ce composé est un dérivé de la this compound et présente des activités biologiques similaires.
Hélénaline : Une autre lactone sesquiterpénique ayant de puissantes propriétés anti-inflammatoires et anticancéreuses.
Gaillardine : Une lactone sesquiterpénique connue pour ses activités anticancéreuses.
Unicité de la this compound
La this compound est unique en raison de sa structure moléculaire spécifique, qui lui permet d'interagir avec diverses cibles moléculaires et voies.
Propriétés
IUPAC Name |
(3aS,4S,7aR)-4-hydroxy-5-[(2S)-5-hydroxypentan-2-yl]-6-methyl-3-methylidene-3a,4,7,7a-tetrahydro-1-benzofuran-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-8(5-4-6-16)12-9(2)7-11-13(14(12)17)10(3)15(18)19-11/h8,11,13-14,16-17H,3-7H2,1-2H3/t8-,11+,13+,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZIGQFYGXSPCO-UBVLEBKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H]([C@H]2[C@@H](C1)OC(=O)C2=C)O)[C@@H](C)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904806 | |
| Record name | Britannilactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90904806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What are the primary biological activities reported for britannilactone?
A1: Research indicates that this compound exhibits anti-proliferative and skin-whitening properties. Studies have shown that it can inhibit melanin production in melanoma cells [, ] and demonstrate cytotoxicity against various cancer cell lines, including HEp2, SGC-7901, and HCT116 [].
Q2: How does this compound's structure influence its anti-proliferative activity?
A2: Studies comparing the activity of this compound with its structural analogs, such as isoalantolactone and 1-O-acetylthis compound, reveal a structure-activity relationship. Isoalantolactone, an eudesmanolide, exhibits stronger anti-proliferative effects than this compound and 1-O-acetylthis compound, both of which are 1,10-seco-eudesmanolides. This suggests that the 1,10-seco-eudesmane structure may lead to reduced anti-proliferative activity compared to the eudesmane skeleton [, ].
Q3: What is known about the mechanism of action of this compound in inhibiting melanin production?
A3: While this compound has shown efficacy in reducing melanin production, its precise mechanism of action in this process remains to be fully elucidated. Further research is needed to determine the specific molecular targets and pathways involved in its depigmenting effects.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C15H22O3, and its molecular weight is 250.33 g/mol.
Q5: Are there any studies on the stability of this compound under different conditions?
A5: Currently, there is limited information available regarding the stability of this compound under various conditions. Further research is necessary to assess its stability profile, which would be crucial for developing suitable formulations and storage conditions.
Q6: Have any analytical methods been developed for the detection and quantification of this compound?
A6: Yes, researchers have developed a reversed-phase liquid chromatography (RP-LC) method for the simultaneous quantification of six sesquiterpene lactones, including this compound, in Inula britannica L. []. This method could be valuable for quality control and standardization of plant material or extracts containing this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


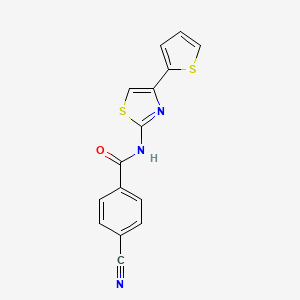
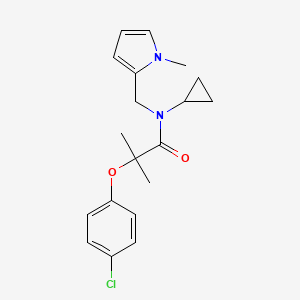
![3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one](/img/structure/B2921378.png)
![N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-nitrophenyl)acetamido]-1-benzofuran-2-carboxamide](/img/structure/B2921383.png)
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2921385.png)
![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2921387.png)
![1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2921388.png)
![Tert-butyl N-[1-[1-[4-[(prop-2-enoylamino)methyl]benzoyl]piperidin-4-yl]ethyl]carbamate](/img/structure/B2921390.png)
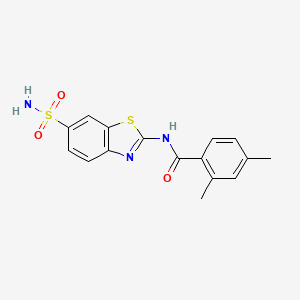
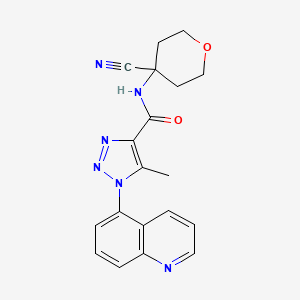
![3,5-dimethyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2921395.png)
![3-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2921396.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-ethoxybenzamide](/img/new.no-structure.jpg)
